2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid
Description
2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-based carboxylic acid derivative featuring a 4-bromophenyl substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their bioactivity, including kinase inhibition and anti-inflammatory properties .
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-3-1-8(2-4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16) |
InChI Key |
XILAVMKOFFFUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of 4-Bromophenylacetic Acid: This can be achieved by the bromination of phenylacetic acid through electrophilic aromatic substitution.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via a cycloaddition reaction involving hydrazine and an appropriate alkyne.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetic acid moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid. Research indicates that compounds with a pyrazole core can inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF7) and others .
Anti-inflammatory Properties
Pyrazole derivatives are also being investigated for their anti-inflammatory effects. For instance, studies on related compounds have demonstrated significant inhibition of inflammatory mediators, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, the presence of bromine at specific positions enhances anticancer activity and selectivity against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of various cellular pathways. It has been shown to inhibit enzymes involved in tumor growth and metastasis, as well as to affect apoptotic pathways favorably in cancer cells .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives:
| Study | Compound | Findings |
|---|---|---|
| PMC9414415 | 7f | Exhibited significant PI3K/AKT/mTOR inhibitory activity; reduced cell viability in treated groups compared to controls. |
| Braz J Med Biol Res | B50 | Induced antinociception in mice; effects mediated through opioid mechanisms. |
| Nature | Various arylpyrazoles | Demonstrated fungicidal activity; effective against several fungal strains with low toxicity to mammalian cells. |
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Key Differences
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
- Bromophenyl Group : The 4-bromophenyl substituent in the target compound and analogs (e.g., ) provides electron-withdrawing effects, stabilizing the pyrazole ring and enhancing binding to hydrophobic pockets in biological targets.
- Carboxylic Acid vs. Boronate Ester : The acetic acid group in the target compound enables salt formation and solubility in aqueous media, while the boronate ester in facilitates cross-coupling reactions for structural diversification.
- Hydroxyl vs.
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound likely improves water solubility compared to non-polar analogs like the boronate ester ().
- Metabolic Stability : Urea-linked analogs () may exhibit slower metabolic degradation due to reduced susceptibility to esterase cleavage compared to acetic acid derivatives.
Biological Activity
2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, notable for its diverse biological activities. Its unique structure, featuring a bromophenyl group and an acetic acid moiety, positions it as a significant candidate in medicinal chemistry. This article explores the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure is characterized by:
- Pyrazole Ring : A five-membered ring contributing to its biological activity.
- Bromophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
- Acetic Acid Moiety : Imparts solubility and potential for forming salts.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL |
| Candida albicans | 0.30 μg/mL |
The compound has shown bactericidal effects, with time-kill assays confirming its efficacy against biofilm-forming bacteria such as Staphylococcus epidermidis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays measuring its ability to inhibit pro-inflammatory markers. The compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in activated macrophages.
| Inflammatory Marker | IC50 (μM) |
|---|---|
| TNF-α | 5.0 |
| IL-6 | 3.5 |
These findings indicate that the compound could serve as a potential therapeutic agent for inflammatory diseases by modulating immune responses .
Anticancer Activity
The anticancer properties of pyrazole derivatives have garnered attention due to their ability to inhibit cell proliferation in various cancer cell lines. Studies involving this compound have shown promising results:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
The compound exhibited IC50 values ranging from 10 to 15 μM, indicating moderate efficacy against these cancer types. Notably, it was observed to induce apoptosis in cancer cells via caspase activation pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
- Antimicrobial Evaluation : A comparative study on various pyrazole derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
- Inhibition of Cancer Cell Growth : Research indicated that compounds containing the pyrazole scaffold demonstrated significant antiproliferative effects across multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
- Anti-inflammatory Mechanisms : Investigations into the mechanisms revealed that pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid, and what purification methods are recommended?
- Synthesis Pathways :
- The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization at the pyrazole ring (e.g., bromination at the 4-position of the phenyl group). A key intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is hydrolyzed under basic conditions to yield the carboxylic acid derivative .
- Reverse-phase chromatography is effective for purification, as demonstrated in analogous pyrazole-acetic acid syntheses (e.g., 2-(MIDA-boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic acid) .
- Critical Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize this compound?
- NMR Analysis :
- ¹H NMR : Look for signals corresponding to the pyrazole proton (δ ~7.5–8.5 ppm) and acetic acid moiety (δ ~3.5–4.5 ppm for CH₂ and δ ~12–14 ppm for COOH). Aromatic protons from the 4-bromophenyl group appear as a doublet (δ ~7.2–7.8 ppm) .
- ¹³C NMR : Confirm the presence of the carboxylic acid carbon (δ ~170–175 ppm) and brominated aromatic carbons (δ ~120–130 ppm) .
- Mass Spectrometry :
- High-resolution MS (HRMS) should match the molecular formula C₁₁H₉BrN₂O₂ (calculated [M+H]⁺: 289.9854) .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies in crystallographic data during structural validation?
- Validation Tools :
- Use SHELXL for small-molecule refinement and SHELXPRO for macromolecular interfaces. Discrepancies in bond lengths/angles can be addressed via Hirshfeld surface analysis and R-factor optimization .
- For ambiguous hydrogen bonding, employ graph set analysis (e.g., Etter’s rules) to identify patterns in crystal packing .
- Case Study :
- In a structurally similar compound (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), X-ray diffraction confirmed planar pyrazole rings and intermolecular hydrogen bonds (O–H···O and C–H···O), which stabilized the crystal lattice .
Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?
- Key Interactions :
- The carboxylic acid group forms strong O–H···O hydrogen bonds (2.6–2.8 Å) with adjacent molecules, while weaker C–H···π interactions between bromophenyl rings contribute to layered packing .
- Graph Set Analysis :
- For analogous pyrazole derivatives, the D (donor) and A (acceptor) descriptors reveal chains (C(4)) or rings (R₂²(8)) in hydrogen-bonded networks, critical for predicting solubility and thermal stability .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how should contradictory results be interpreted?
- Antimicrobial Testing :
- Use microplate dilution assays (e.g., against Mycobacterium tuberculosis H37Rv) with MIC (minimum inhibitory concentration) values <10 µg/mL indicating promising activity. Contradictions may arise due to variations in bacterial strain susceptibility or compound solubility .
- Data Interpretation :
- Validate activity via dose-response curves and compare with positive controls (e.g., isoniazid for tuberculosis). Use molecular docking to assess binding affinity to target enzymes (e.g., enoyl-acyl carrier protein reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
